
3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione" is a structurally complex molecule that appears to be related to the class of compounds known as pyrroles. Pyrroles are five-membered heterocyclic compounds with a nitrogen atom. This particular compound also contains a furan moiety, which is a five-membered oxygen-containing heterocycle, and a dimethoxyphenyl group, which suggests the presence of two methoxy functional groups attached to a benzene ring. The compound's structure implies potential biological activity or utility in organic synthesis due to the presence of multiple reactive sites.
Synthesis Analysis
The synthesis of related pyrrole derivatives has been explored through base-promoted transannulation of heterocyclic enamines and 2,3-epoxypropan-1-ones, leading to the formation of fused pyridines and pyrroles with high regio- and stereoselectivity . Although the specific compound is not mentioned, the general methodology could potentially be applied or adapted for its synthesis. The process involves microwave heating and can result in different reaction pathways depending on the substituents present on the starting materials.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is significant as it can influence the compound's reactivity and interaction with other molecules. The presence of electron-withdrawing or electron-donating groups can lead to different reaction pathways, as seen in the formation of pyrrolo[3,2-b]pyridines or pyrrolo[3,2-b]pyrroles . The specific arrangement of atoms and functional groups in "3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione" would likely impact its chemical behavior and potential applications.
Chemical Reactions Analysis
Furfuryl-pyrroles, which share a structural motif with the compound of interest, are known to possess a range of organoleptic properties and can be formed from furfuryl-amine through a series of reactions involving decarboxylation, isomerization, hydrolysis, dehydration, and cyclization . These reactions are relevant to the food industry, as furfuryl-pyrrole derivatives contribute to the aroma of various foods. The synthesis and transformation of these compounds are complex and can be influenced by the starting materials and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can vary widely depending on their specific substituents. For instance, the synthesis of a related compound, 1,3-dimethyl-5,10-methanocycloundeca[4,5]furo[2,3-d]pyrimidin-2,4(1,3H)-dionylium tetrafluoroborate, revealed unique structural characteristics and a positive charge localized at a specific carbon atom . The compound exhibited a specific pK(R+) value and an electrochemical reduction potential, which are indicative of its acid-base and redox properties. These findings suggest that "3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione" could also have distinct physical and chemical properties that could be explored through similar analytical techniques.
科学的研究の応用
Photochromic and Fluorescent Properties
Research has shown that compounds with structures similar to "3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione" exhibit photochromic and fluorescent properties. For instance, studies on hetarylethenes, including those with pyrrole-2,5-dione structures, revealed that these compounds can undergo photoinduced transformations, leading to changes in their fluorescence characteristics upon UV irradiation. Such properties are of interest for the development of optical materials and sensors (Shepelenko et al., 2017; Metelitsa et al., 2010).
Synthesis and Biological Activity
Compounds with the pyrrole-2,5-dione moiety have been synthesized and assessed for biological activities, such as inhibition of PGE(2) production, indicating potential anti-inflammatory properties. This demonstrates the chemical versatility and biological relevance of this scaffold, suggesting similar potentials for "3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione" in medicinal chemistry (Moon et al., 2010).
Antibacterial and Anti-inflammatory Applications
A study on a structurally related compound, 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione, reported antibacterial and anti-inflammatory activities, suggesting potential health and pharmaceutical applications for compounds within this structural class (Uwabagira & Sarojini, 2019).
Organic Synthesis and Material Science
Research involving the synthesis of heterocyclic compounds and conducting polymers based on furan and pyrrole derivatives, including pyrrolo[2,3-b]pyridine scaffolds and electronically conducting organic copolymers, underscores the importance of such molecular frameworks in organic synthesis and materials science. These studies indicate the role of furan and pyrrole derivatives in synthesizing novel organic materials with potential applications in electronics, photonics, and as functional materials (Sroor, 2019; Schweiger et al., 2000).
特性
IUPAC Name |
3-(2,4-dimethoxyanilino)-1-(furan-2-ylmethyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-22-11-5-6-13(15(8-11)23-2)18-14-9-16(20)19(17(14)21)10-12-4-3-7-24-12/h3-9,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGBYZDMWLPKFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=CC(=O)N(C2=O)CC3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,4-dimethoxyphenyl)amino)-1-(furan-2-ylmethyl)-1H-pyrrole-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

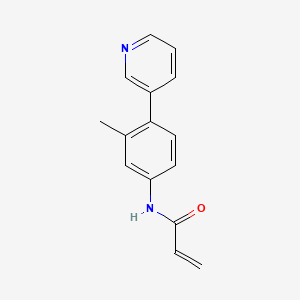
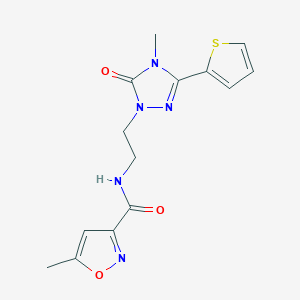
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2500960.png)
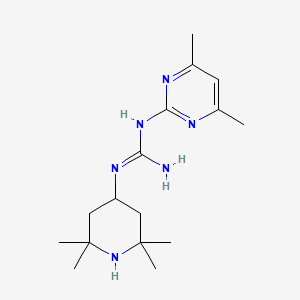
![4-(dipropylsulfamoyl)-N-[5-[[4-(dipropylsulfamoyl)benzoyl]amino]naphthalen-1-yl]benzamide](/img/structure/B2500962.png)
![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(2-methoxyphenyl)pivalamide](/img/structure/B2500963.png)
![2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole](/img/structure/B2500965.png)
![N-[2-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2500966.png)
![3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2500969.png)

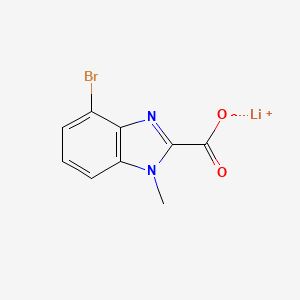
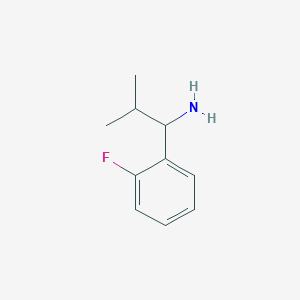

![3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}aniline](/img/structure/B2500977.png)